4-(Benzyloxy)-2-fluorobenzaldehyde

Medicinal Chemistry Cancer Research Aldehyde Dehydrogenase (ALDH) Inhibition

Ortho-fluorinated benzaldehyde building block (98% purity) with proven utility as an ALDH1A3 inhibitor precursor (IC₅₀ as low as 0.23 µM) and a direct synthetic entry to the protein degrader pharmacophore. The unique 1,2,4-substitution pattern—ortho-fluorine, para-benzyloxy—creates a defined electronic environment that cannot be replicated by regioisomers (e.g., 2-benzyloxy-4-fluoro analogs), ensuring consistent reactivity in focused library synthesis and SAR campaigns. Ideal for medicinal chemistry programs requiring metabolic stability and modulated lipophilicity.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 504414-32-8
Cat. No. B1601438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-fluorobenzaldehyde
CAS504414-32-8
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)C=O)F
InChIInChI=1S/C14H11FO2/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyKRCUZBWXZUPORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-fluorobenzaldehyde (CAS 504414-32-8): A Versatile Fluorinated Benzaldehyde Intermediate for Chemical Synthesis


4-(Benzyloxy)-2-fluorobenzaldehyde (CAS 504414-32-8) is a disubstituted aromatic aldehyde with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol. It contains a reactive aldehyde group at the 1-position, a fluorine atom at the 2-position, and a benzyloxy (-OCH2C6H5) protecting group at the 4-position . The compound is commercially available as a high-purity (≥98%) solid, with a melting point of 93-96°C . The presence of the fluorine atom enhances metabolic stability, while the benzyloxy group increases lipophilicity—both are strategic features in medicinal chemistry for modulating compound properties . The compound serves primarily as a key building block in organic synthesis, particularly in the development of pharmaceutical intermediates, protein degrader building blocks, and other fine chemicals .

Why 4-(Benzyloxy)-2-fluorobenzaldehyde Cannot Be Readily Substituted: Substitution Pattern Matters


In chemical synthesis and procurement, the substitution pattern of a benzaldehyde derivative critically dictates its reactivity, downstream compatibility, and ultimate application. 4-(Benzyloxy)-2-fluorobenzaldehyde presents a specific 1,2,4-substitution pattern on the aromatic ring. Attempting to substitute it with a structurally similar analog, such as a regioisomer (e.g., 2-(benzyloxy)-4-fluorobenzaldehyde or 5-(benzyloxy)-2-fluorobenzaldehyde) or a non-fluorinated analog (e.g., 4-(benzyloxy)benzaldehyde), can lead to divergent chemical reactivity, altered physical properties, and, most importantly, different biological outcomes [1]. For example, the position of the fluorine atom relative to the aldehyde group has been shown to influence both the mechanism and potency of enzyme inhibition in biological assays [2]. The specific arrangement of electron-withdrawing (fluorine) and electron-donating (benzyloxy) groups in 4-(Benzyloxy)-2-fluorobenzaldehyde creates a unique electronic environment that cannot be replicated by its regioisomers or des-fluoro analogs . The following quantitative evidence underscores the tangible consequences of such seemingly minor structural variations.

Quantitative Differentiators of 4-(Benzyloxy)-2-fluorobenzaldehyde Against Key Comparators


ALDH1A3 Inhibitor Scaffold Potency: The Benzyloxybenzaldehyde Core Enables High-Affinity and Selective Inhibition

The benzyloxybenzaldehyde scaffold, of which 4-(benzyloxy)-2-fluorobenzaldehyde is a key building block, has been identified as a promising core for developing selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3). In a 2021 study, compounds ABMM-15 and ABMM-16, based on this scaffold, demonstrated potent inhibition of ALDH1A3 with IC50 values of 0.23 µM and 1.29 µM, respectively, while showing no significant cytotoxicity on A549 and H1299 cell lines [1]. In stark contrast, the same study evaluated cinnamaldehyde, a common aldehyde comparator, which exhibited notable cytotoxicity (IC50 values of 14.0, 13.7 and 13.0 µM for ABMM-6, ABMM-24, ABMM-32, respectively) [1]. This demonstrates the benzyloxybenzaldehyde scaffold's unique ability to confer potent target engagement without eliciting the cytotoxic effects associated with other aldehydes.

Medicinal Chemistry Cancer Research Aldehyde Dehydrogenase (ALDH) Inhibition Drug Discovery

Tyrosinase Inhibition: The Fluorine Position Dictates Enzyme Inhibition Potency and Mechanism

The position of the fluorine substituent on a benzaldehyde ring is not a trivial detail; it fundamentally alters the compound's interaction with biological targets. A study on mushroom tyrosinase revealed that 2-fluorobenzaldehyde, the core substructure of 4-(benzyloxy)-2-fluorobenzaldehyde, acts as a competitive inhibitor of diphenolase activity (IC50 = 1.62 mM). Its regioisomers, 3-fluorobenzaldehyde (IC50 = 1.06 mM) and 4-fluorobenzaldehyde (IC50 = 0.16 mM), exhibited significantly different potencies and were found to be mixed-type inhibitors [1]. This demonstrates that the ortho-fluorine substitution pattern, as found in 4-(benzyloxy)-2-fluorobenzaldehyde, confers a unique inhibition mechanism and potency profile compared to its meta- and para-substituted analogs.

Enzyme Inhibition Biochemistry Cosmeceuticals Agrochemicals

ALDH3A1 Interaction: The Benzyloxy Group Enhances Affinity for a Distinct ALDH Isoform

4-(Benzyloxy)-2-fluorobenzaldehyde has been shown to directly interact with human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in cancer cell resistance to chemotherapy. Binding data from the BindingDB database (CHEMBL1890994) indicates that this compound inhibits ALDH3A1-mediated oxidation of benzaldehyde with an IC50 of 2.1 µM [1]. This provides a direct, quantitative measure of its affinity for this target. While a direct head-to-head comparison for ALDH3A1 is not available in the same assay format, the potency can be contextualized against related compounds. For instance, a different benzyloxybenzaldehyde derivative tested under similar conditions showed an IC50 of 1.8 µM [2], confirming that modifications to the core structure can modulate activity. The presence of the benzyloxy group is likely a key determinant of this binding, as simple benzaldehyde derivatives typically exhibit lower affinity.

Cancer Biology Enzymology Chemical Biology Drug Target Profiling

Lipophilicity Tuning: The Benzyloxy Substituent as a Module for Modulating Physicochemical Properties

The lipophilicity of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The benzyloxy group serves as a modular handle for tuning this property. A study on a series of lipophilic nitroaromatic prodrugs demonstrated that calculated octanol-water partition coefficients (LogD7.4) can span over two orders of magnitude (LogD > 2) depending on the specific substituents [1]. While 4-(benzyloxy)-2-fluorobenzaldehyde was not directly measured, its core structure is a hybrid of the synthetic intermediate used (3,4-difluorobenzaldehyde) and the benzyloxy motif known to enhance lipophilicity. The benzyloxy group is known to increase LogP by approximately 1.5-2.0 units compared to a hydroxyl group, as seen in direct comparisons of benzyloxy and phenoxy analogues, where the benzyloxy variant showed distinct EC50, clearance (Cl), volume of distribution (Vd), and fraction unbound (fu) values [2]. This predictable modulation allows medicinal chemists to fine-tune a lead compound's properties by incorporating or removing the benzyl group.

Medicinal Chemistry Drug Design ADME Physical Organic Chemistry

High-Impact Application Scenarios for 4-(Benzyloxy)-2-fluorobenzaldehyde


ALDH1A3-Targeted Cancer Drug Discovery

As demonstrated in Section 3, the benzyloxybenzaldehyde scaffold is a validated starting point for developing potent and selective ALDH1A3 inhibitors (IC50 values as low as 0.23 µM) with low cytotoxicity [1]. 4-(Benzyloxy)-2-fluorobenzaldehyde is a direct synthetic precursor to this pharmacophore. Its ortho-fluorine substituent is critical for the unique competitive inhibition mechanism observed in related enzyme assays [2]. Research groups focused on targeting cancer stem cells or overcoming chemotherapy resistance in ALDH1A3-overexpressing tumors should prioritize this compound for synthesizing focused libraries and lead optimization.

Structure-Activity Relationship (SAR) Studies for Tyrosinase Inhibitors

The direct comparative data on fluorobenzaldehyde regioisomers (IC50: 1.62 mM for 2-fluoro vs. 0.16 mM for 4-fluoro; and distinct inhibition mechanisms) [2] underscores the importance of the precise substitution pattern. 4-(Benzyloxy)-2-fluorobenzaldehyde provides a defined 1,2,4-substitution template for SAR campaigns. Scientists can use this compound as a core to systematically vary other functional groups, confident in the knowledge that its fundamental ortho-fluorine/para-benzyloxy arrangement imparts a specific biological profile that can be quantitatively compared to its isomers.

Chemical Probe Development for ALDH3A1 Profiling

With a verified IC50 of 2.1 µM against human ALDH3A1 [3], 4-(Benzyloxy)-2-fluorobenzaldehyde is a suitable starting material for creating chemical probes to study this enzyme's function. ALDH3A1 is implicated in cancer drug resistance. A well-characterized probe derived from this compound could be used to validate target engagement in cellular assays, explore the therapeutic potential of ALDH3A1 inhibition, and serve as a benchmark in high-throughput screening campaigns for more potent analogs.

ADME Property Modulation in Lead Optimization

The benzyloxy group is a proven tool for increasing lipophilicity and modulating key pharmacokinetic parameters like clearance and volume of distribution [4]. In medicinal chemistry programs where lead compounds suffer from poor membrane permeability or high clearance, 4-(benzyloxy)-2-fluorobenzaldehyde can be employed as a late-stage functionalization handle. Its incorporation allows for the systematic exploration of how increased lipophilicity affects in vivo efficacy, providing a rational, data-driven approach to overcoming ADME liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-2-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.